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molecular formula C12H13ClO3 B8355118 2-Chloro-4-(tetrahydro-pyran-2-yloxy)-benzaldehyde

2-Chloro-4-(tetrahydro-pyran-2-yloxy)-benzaldehyde

Cat. No. B8355118
M. Wt: 240.68 g/mol
InChI Key: PDDQBPRMYFEBMB-UHFFFAOYSA-N
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Patent
US07053212B2

Procedure details

To a solution of 2-chloro-4-hydroxybenzaldehyde (12.0 g, 76.64 mmol) in 175 mL methylene chloride and 10 mL tetrahydrofuran was added 3,4-dihydro-2H-pyran (17.5 mL, 191.6 mmol) and pyridinium p-toluenesulfonate (1.93 g, 7.66 mmol). The reaction mixture was stirred at room temperature for 4 days. Additional 3,4-dihydro-2H-pyran (17.0 mL, 186.3 mmol) and pyridinium p-toluenesulfonate (1.85 g, 7.36 mmol) were added, followed by 5A molecular sieves, and the reaction mixture continued to stir at room temperature for 3 days. Saturated aqueous sodium bicarbonate and water were added. The layers were separated and the aqueous layer was extracted with a second portion of methylene chloride. The combined organic layers were dried (sodium sulfate), filtered, and concentrated. Silica gel flash chromatography of the residue (20% ethyl acetate/hexanes to 50% ethyl acetate/hexanes) afforded 13.37 g (72%) of the title compound of Step A. MS 241.0 (M+1)+
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
1.85 g
Type
reactant
Reaction Step Two
[Compound]
Name
5A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.C(=O)(O)[O-].[Na+]>C(Cl)Cl.O1CCCC1.O>[Cl:1][C:2]1[CH:9]=[C:8]([O:10][CH:12]2[CH2:13][CH2:14][CH2:15][CH2:16][O:11]2)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)O
Name
Quantity
17.5 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
1.93 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
175 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
1.85 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Three
Name
5A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with a second portion of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%
Name
Type
product
Smiles
ClC1=C(C=O)C=CC(=C1)OC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 13.37 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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